6-Nitro-1,2,3-benzothiadiazole

Übersicht

Beschreibung

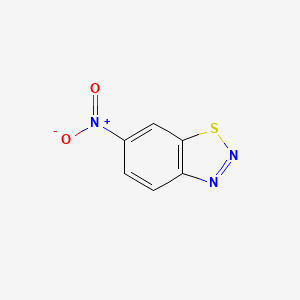

6-Nitro-1,2,3-benzothiadiazole is a chemical compound with the molecular formula C6H3N3O2S . It is a derivative of 2,1,3-Benzothiadiazole .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives has been reported in various studies . For instance, one study reported the synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system . Another study discussed the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides .Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3-benzothiadiazole includes a benzothiadiazole core with a nitro group attached . The molecular weight of this compound is 181.172 Da .Chemical Reactions Analysis

The chemical reactions of 2,1,3-Benzothiadiazole and its derivatives have been studied in various contexts . For example, 2,1,3-Benzothiadiazole is known to undergo standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives .Wissenschaftliche Forschungsanwendungen

Antitumor and Cytotoxic Activity

6-Nitrobenzo[d][1,2,3]thiadiazole derivatives have been synthesized and evaluated for their potential antitumor and cytotoxic activities. These compounds have shown promising results against various human tumor cell lines. For instance, certain derivatives demonstrated potent effects on prostate cancer cells, indicating the potential of these compounds in cancer therapy .

Antimicrobial and Antifungal Applications

Thiadiazole derivatives, including those with the 6-nitrobenzothiadiazole moiety, exhibit significant antimicrobial and antifungal properties. These compounds can be used to develop new antimicrobial drugs with lesser side effects, which is crucial in the fight against drug-resistant strains of bacteria and fungi .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiadiazole derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .

Neuroprotective Properties

Some derivatives of 6-Nitrobenzo[d][1,2,3]thiadiazole have shown neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters or in protecting nerve cells from damage .

Electronic Material Development

6-Nitro-1,2,3-benzothiadiazole and its derivatives are important acceptor units in the development of photoluminescent compounds. They are used in the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to their strong electron-withdrawing ability. This application is significant in the advancement of electronic materials and devices .

Organic Synthesis and Chemical Reaction Accelerators

The 6-nitrobenzothiadiazole structure is utilized in organic synthesis as a building block for various chemical compounds. It serves as a parent material for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatility in chemical reactions makes it a valuable compound in synthetic chemistry .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that 6-Nitrobenzo[d][1,2,3]thiadiazole may have similar effects.

Action Environment

It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.

Eigenschaften

IUPAC Name |

6-nitro-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEXDPWRCYZDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

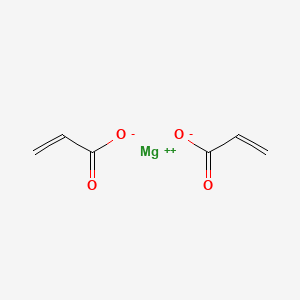

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183496 | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1,2,3-benzothiadiazole | |

CAS RN |

29241-16-5 | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

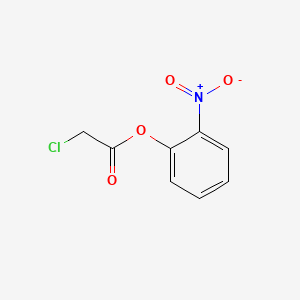

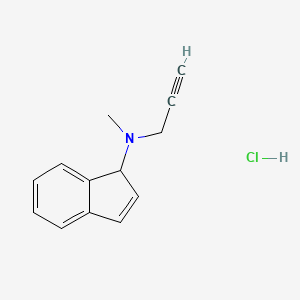

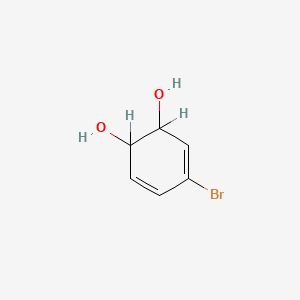

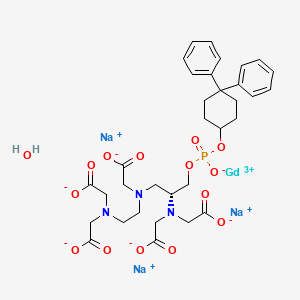

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

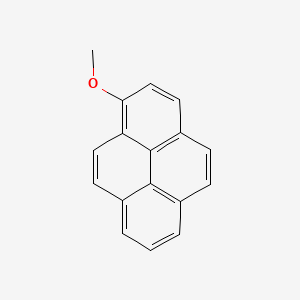

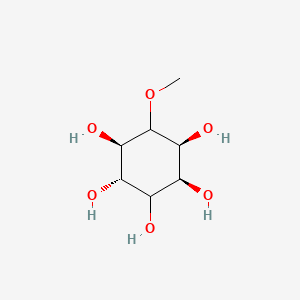

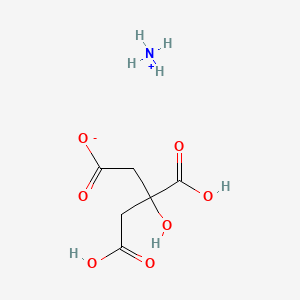

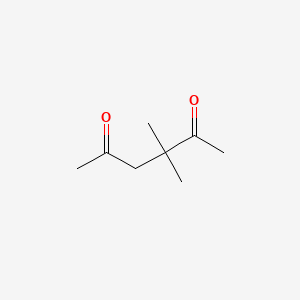

Feasible Synthetic Routes

Q & A

Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?

A1: Yes, despite not affecting estrogen hydroxylation, 6-Nitro-1,2,3-benzothiadiazole at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)

![(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B1198108.png)